molecular formula C14H10F3NO B12587741 N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide CAS No. 877134-48-0

N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide

Katalognummer: B12587741
CAS-Nummer: 877134-48-0
Molekulargewicht: 265.23 g/mol
InChI-Schlüssel: GJDJLHQWKWHPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine with formic acid or formic acid derivatives under controlled conditions. One common method includes the use of pyridine as a base and dichloromethane as a solvent, with the reaction carried out at temperatures ranging from 0°C to room temperature over a period of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is unique due to its specific combination of a trifluoromethyl group with a biphenyl and formamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

877134-48-0

Molekularformel

C14H10F3NO

Molekulargewicht

265.23 g/mol

IUPAC-Name

N-[4-[4-(trifluoromethyl)phenyl]phenyl]formamide

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-19/h1-9H,(H,18,19)

InChI-Schlüssel

GJDJLHQWKWHPRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.